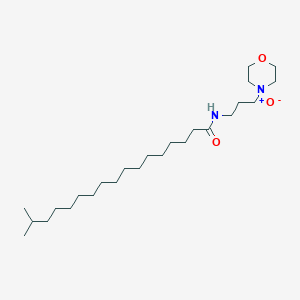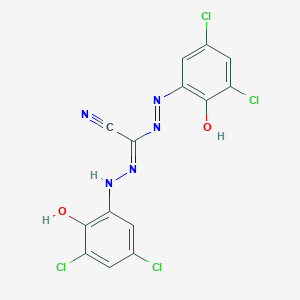![molecular formula C₁₂H₁₀KO₄S B1142336 Potassium [1,1'-biphenyl]-2-yl sulfate CAS No. 854243-47-3](/img/structure/B1142336.png)
Potassium [1,1'-biphenyl]-2-yl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [1,1’-biphenyl]-2-yl sulfate is an organic compound that features a biphenyl structure with a sulfate group attached to one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [1,1’-biphenyl]-2-yl sulfate typically involves the sulfonation of biphenyl followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: Biphenyl is reacted with sulfuric acid to introduce a sulfonic acid group, forming [1,1’-biphenyl]-2-sulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with potassium hydroxide to form potassium [1,1’-biphenyl]-2-yl sulfate.
Industrial Production Methods
Industrial production of potassium [1,1’-biphenyl]-2-yl sulfate may involve similar steps but on a larger scale. The process typically includes:
Continuous Sulfonation: Using a continuous reactor to sulfonate biphenyl with sulfuric acid.
Neutralization and Crystallization: The sulfonic acid is neutralized with potassium hydroxide, and the product is crystallized from the solution.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [1,1’-biphenyl]-2-yl sulfate can undergo various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The biphenyl moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the sulfate group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the biphenyl rings.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the biphenyl rings.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield biphenyl-2-ol.
Oxidation: Oxidation can lead to the formation of biphenyl quinones.
Reduction: Reduction can result in the formation of partially or fully hydrogenated biphenyl derivatives.
Applications De Recherche Scientifique
Potassium [1,1’-biphenyl]-2-yl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other biphenyl derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium [1,1’-biphenyl]-2-yl sulfate involves its interaction with various molecular targets. The sulfate group can participate in ionic interactions, while the biphenyl structure can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium [1,1’-biphenyl]-4-sulfonate
- Potassium phenyl sulfate
- Potassium benzene-1,2-disulfonate
Uniqueness
Potassium [1,1’-biphenyl]-2-yl sulfate is unique due to the specific position of the sulfate group on the biphenyl structure, which can influence its reactivity and interactions compared to other similar compounds. This positional difference can result in distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
IUPAC Name |
potassium;(2-phenylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKQTFJBSPXPGV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)


![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)

![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)

